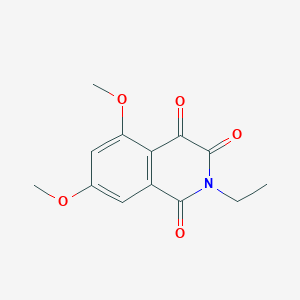

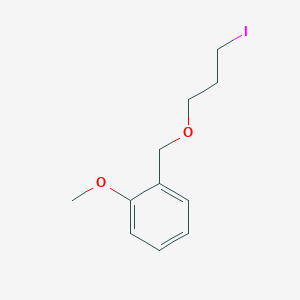

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

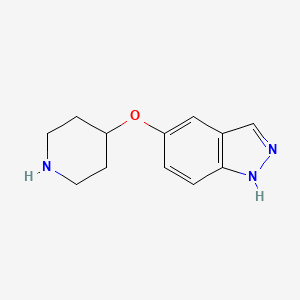

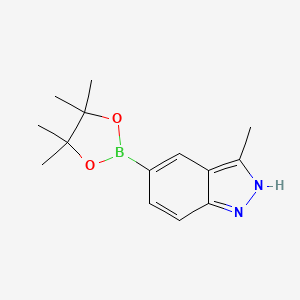

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (EDIMT) is an organic compound classified as an isoquinoline-1,3,4(2H)-trione. It is a derivative of the isoquinoline family, which are nitrogen-containing heterocyclic compounds. As a member of this family, EDIMT is of particular interest due to its potential medicinal applications.

Aplicaciones Científicas De Investigación

Synthetic Applications :

- The compound has been utilized in the efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate, showing potential for industrial production due to its simple operation and high yield (Chen Jian-xi, 2014).

- Another study highlights its reactivity towards nitrilimines in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline, contributing to the development of new synthetic methodologies (Tayseer A. Abdallah, 2002).

Chemical Properties and Reactions :

- A study described a metal-free air oxidation process using trifunctional aromatic ketone in reactions with primary amines, facilitating the access to a series of isoquinoline-1,3,4(2H)-triones, highlighting the compound's utility in creating oxygen-rich heterocyclic scaffolds (A. Di Mola, C. Tedesco, A. Massa, 2019).

Applications in Medicinal Chemistry :

- The compound has been explored for its potential in inactivating Caspase-3, an important target for treating diseases involving deregulated apoptosis. This study provided insights into the mechanism of action and suggested its potential use in developing inhibitors against caspase-3 (Jun-qing Du et al., 2008).

- Another research focused on the synthesis and evaluation of amino-substituted derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, investigating their hydrolytic stabilities and potential herbicidal effects, thus highlighting its applications in agriculture (G. Mitchell et al., 2000).

Propiedades

IUPAC Name |

2-ethyl-5,7-dimethoxyisoquinoline-1,3,4-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDMCDUGCVZSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CC(=C2)OC)OC)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877167 |

Source

|

| Record name | ISOQUINOLINE134TRIONE57DIMETHOXY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)